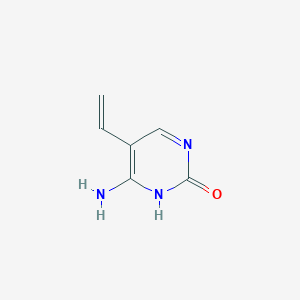
5-Vinylcytosine
概要
説明
5-Vinylcytosine is a modified nucleobase where a vinyl group is attached to the fifth carbon of the cytosine ring. This compound is of significant interest due to its potential applications in various fields, including molecular biology and medicinal chemistry. The vinyl group introduces unique chemical properties that can be exploited in biochemical assays and synthetic biology.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-vinylcytosine typically involves the vinylation of cytosine derivatives. One common method includes the use of vinyl halides in the presence of a base such as potassium carbonate. The reaction is carried out under controlled conditions to ensure the selective introduction of the vinyl group at the fifth position of the cytosine ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions: 5-Vinylcytosine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form 5-formylcytosine.
Substitution: The vinyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as TET enzymes can catalyze the oxidation of this compound to 5-formylcytosine.
Substitution: Various nucleophiles can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: 5-Formylcytosine
Substitution: Depending on the nucleophile used, various substituted cytosine derivatives can be formed.
科学的研究の応用
5-Vinylcytosine has several applications in scientific research:
Biology: It serves as a tool to investigate the mechanisms of DNA modification and repair.
Industry: Used in the synthesis of modified nucleotides for various biotechnological applications.
作用機序
The mechanism of action of 5-vinylcytosine involves its incorporation into DNA, where it can be recognized and modified by enzymes such as TET. These enzymes catalyze the oxidation of the vinyl group, leading to the formation of 5-formylcytosine. This modification can influence gene expression and DNA repair pathways .
類似化合物との比較
5-Methylcytosine: A methyl group at the fifth position.
5-Ethynylcytosine: An ethynyl group at the fifth position.
5-Formylcytosine: A formyl group at the fifth position.
Comparison: 5-Vinylcytosine is unique due to the presence of the vinyl group, which provides distinct chemical reactivity compared to other modified cytosines. For example, while 5-methylcytosine is primarily involved in gene silencing, this compound can be used as a probe for studying enzyme activity and DNA modifications .
特性
IUPAC Name |
6-amino-5-ethenyl-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-2-4-3-8-6(10)9-5(4)7/h2-3H,1H2,(H3,7,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIODDDSOONWLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(NC(=O)N=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


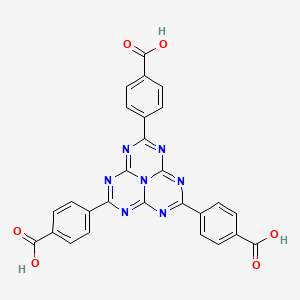
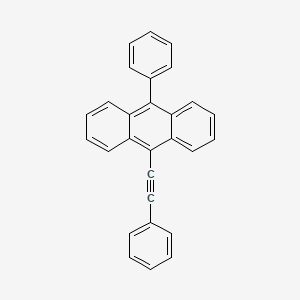
![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide](/img/structure/B8196648.png)
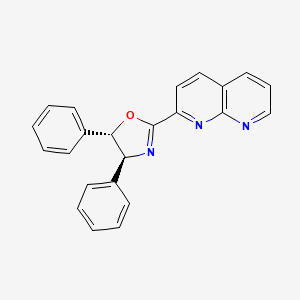
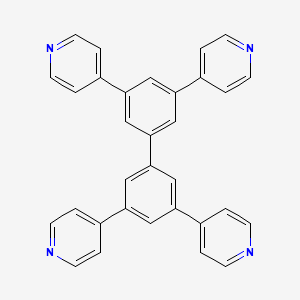
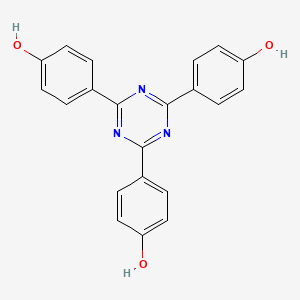
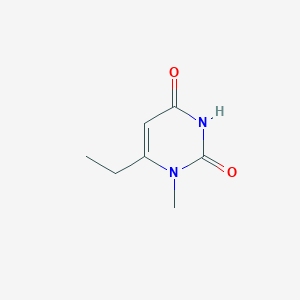
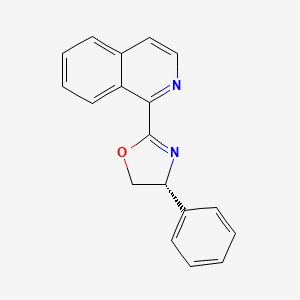
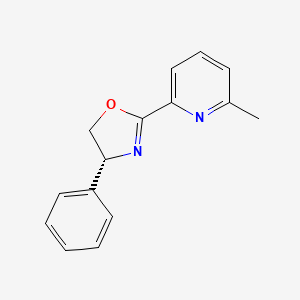
![4,4',4'',4'''-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetrayl)tetrabenzoic acid](/img/structure/B8196713.png)
![(S)-3-Bromo-6-((tert-butyldimethylsilyl)oxy)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B8196725.png)
![4-[2,4,5-tris(4-aminophenyl)-3,6-dimethylphenyl]aniline](/img/structure/B8196739.png)
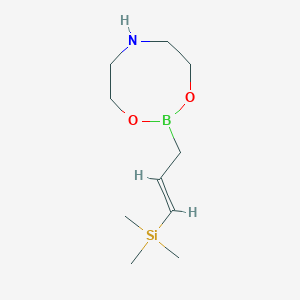
![tert-Butyl spiro[2.3]hexan-5-ylcarbamate](/img/structure/B8196750.png)
